

# Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms

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## Compound of Interest

Compound Name: *Vidofludimus hemicalcium*

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## Abstract

**Vidofludimus hemicalcium**, an orally administered small-molecule immunomodulator, is under investigation for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing and progressive forms of multiple sclerosis. Its therapeutic potential stems from a novel dual mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, and the activation of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanisms of action of **Vidofludimus hemicalcium**. It further details experimental protocols for key assays and outlines the workflow of clinical trials investigating its efficacy and safety.

## Molecular Structure and Physicochemical Properties

Vidofludimus is chemically described as 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid.<sup>[1]</sup> The hemicalcium salt consists of two molecules of Vidofludimus per calcium ion.

Table 1: Molecular and Physicochemical Properties of Vidofludimus and **Vidofludimus Hemicalcium**

Property	Vidofludimus	Vidofludimus Hemicalcium
Molecular Formula	C <sub>20</sub> H <sub>18</sub> FNO <sub>4</sub> [1]	C <sub>40</sub> H <sub>34</sub> CaF <sub>2</sub> N <sub>2</sub> O <sub>8</sub> [2]
Molecular Weight	355.365 g/mol [1]	748.8 g/mol [2]
CAS Number	717824-30-1[1]	1354012-90-0[3]
Appearance	Crystalline solid	White crystalline polymorph A[4]
Melting Point	Not specified	~155°C (solvated form)[4]
Solubility	DMSO (~25 mg/mL), DMF (~25 mg/mL), Sparingly soluble in aqueous buffers	Soluble in DMSO[5]
logP	3.4[6]	Not specified
pKa	Not specified	Not specified

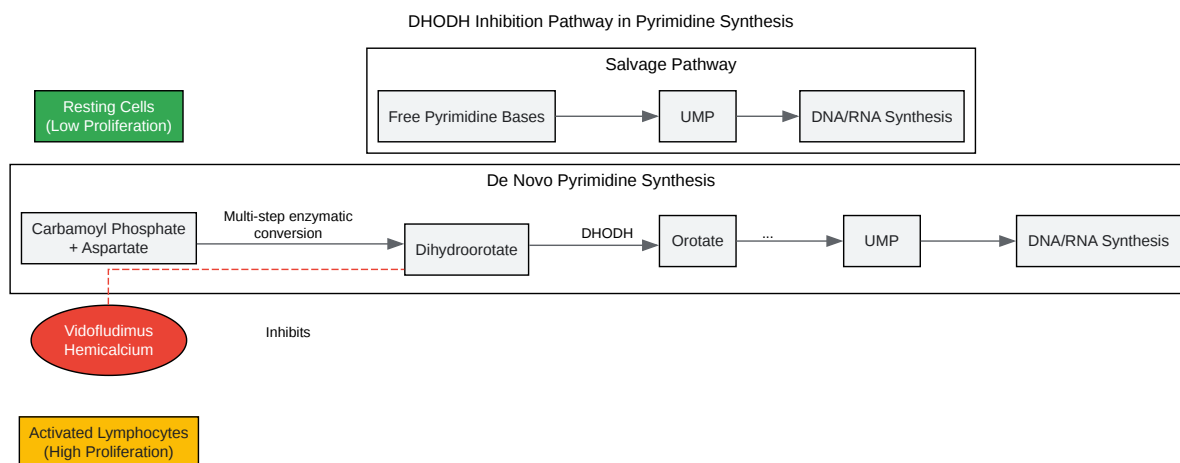
## Mechanism of Action

**Vidofludimus hemicalcium** exerts its therapeutic effects through a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways implicated in autoimmune diseases.

## Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Vidofludimus is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo synthesis of pyrimidines.[1][7][8] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore highly dependent on the de novo pathway.[1] By inhibiting DHODH, Vidofludimus depletes the intracellular pyrimidine pool in these activated immune cells, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis.[2][9] This selective action on hyperactive lymphocytes is believed to reduce the inflammatory responses characteristic of autoimmune diseases, without causing broad

immunosuppression.[10][11] Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are thus less affected.[9]



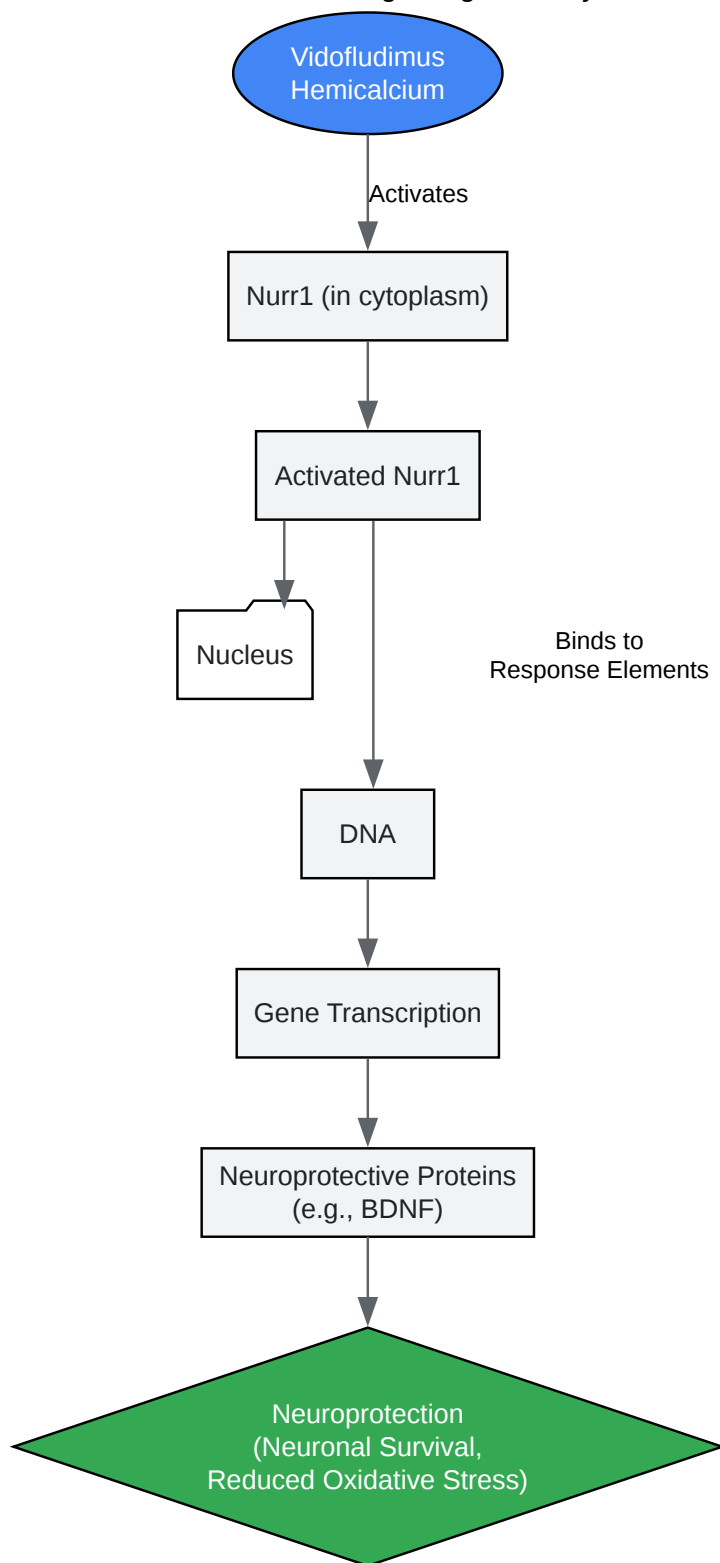
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Caption: Vidofludimus inhibits DHODH in the de novo pyrimidine synthesis pathway.

## Activation of Nuclear Receptor-Related 1 (Nurr1)

In addition to its immunomodulatory effects, Vidofludimus acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor predominantly expressed in the central nervous system.[1][12] Nurr1 plays a crucial role in the survival and function of dopaminergic neurons and has demonstrated neuroprotective and anti-inflammatory properties.[13][14] Activation of Nurr1 by Vidofludimus is thought to mediate its neuroprotective effects by promoting neuronal survival, reducing oxidative stress, and increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[13][15] This mechanism is particularly relevant for neurodegenerative diseases like multiple sclerosis, where protecting neurons from damage is a key therapeutic goal.

## Nurr1 Activation Signaling Pathway

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Caption: Vidofludimus activates the Nurr1 signaling pathway leading to neuroprotection.

## Experimental Protocols

### Cell-Free DHODH Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of Vidofludimus on recombinant human DHODH.

Materials:

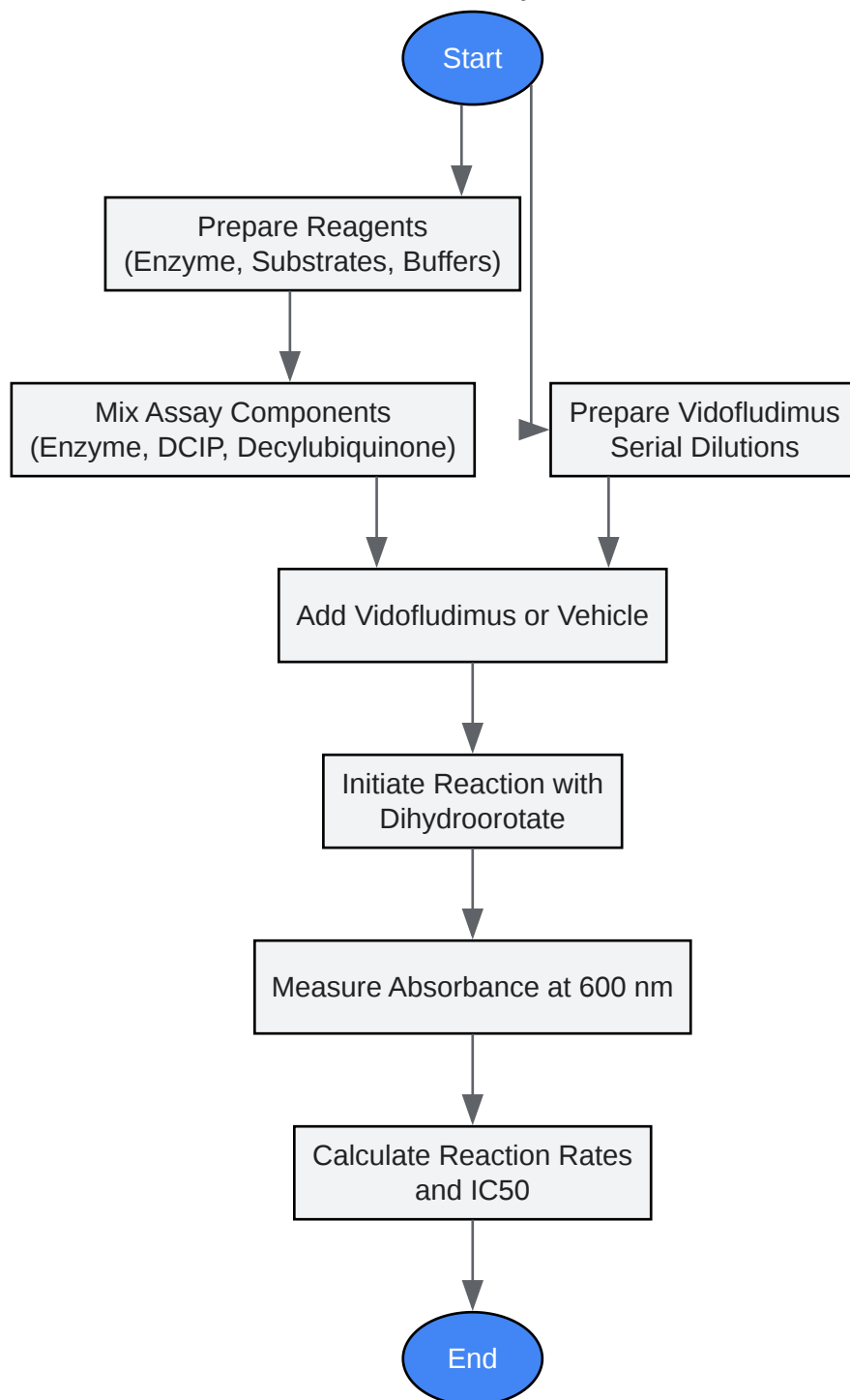
- N-terminally truncated recombinant human DHODH enzyme
- **Vidofludimus hemicalcium**
- 2,6-dichloroindophenol (DCIP)
- Decylubiquinone
- Dihydroorotate
- Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
- Spectrophotometer capable of reading at 600 nm

Procedure:

- Prepare a stock solution of **Vidofludimus hemicalcium** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the Vidofludimus stock solution to obtain a range of test concentrations.
- In a 96-well plate, prepare the reaction mixture containing 60  $\mu\text{M}$  DCIP, 50  $\mu\text{M}$  decylubiquinone, and the DHODH enzyme in the assay buffer. The enzyme concentration should be adjusted to achieve a linear reaction rate.[\[16\]](#)
- Add the Vidofludimus dilutions or vehicle control (DMSO) to the respective wells.
- Initiate the reaction by adding 100  $\mu\text{M}$  dihydroorotate to all wells.

- Immediately measure the decrease in absorbance at 600 nm over a 2-minute period at 30°C.  
[\[17\]](#)
- Calculate the rate of reaction for each concentration of Vidofludimus.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the Vidofludimus concentration.

## DHODH Inhibition Assay Workflow



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Caption: Workflow for the cell-free DHODH inhibition assay.

## IL-17 Secretion Assay in Human PBMCs

This protocol describes a method to assess the effect of Vidofludimus on the secretion of IL-17 from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

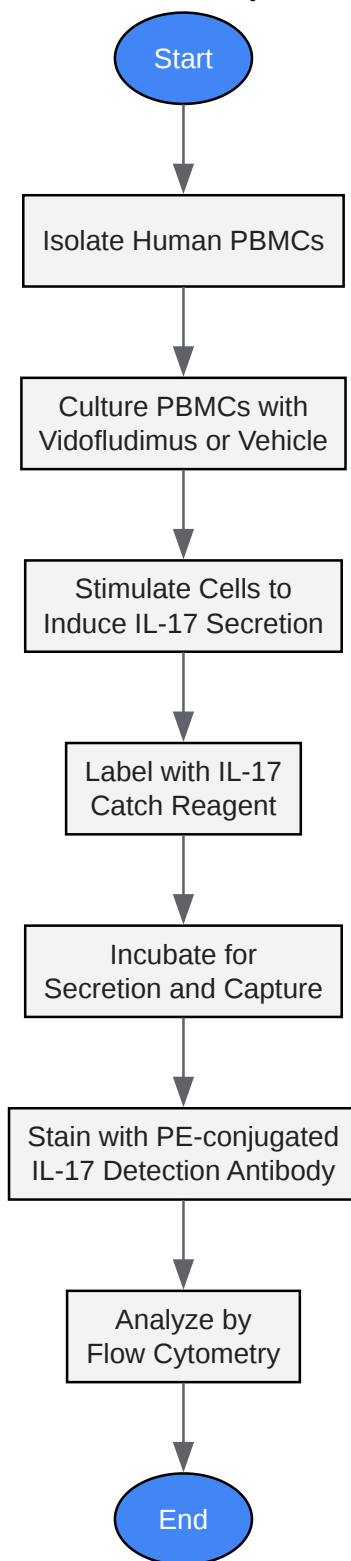
- Human PBMCs
- **Vidofludimus hemicalcium**
- Cell culture medium (e.g., RPMI-1640)
- Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- IL-17 Catch Reagent
- IL-17 Detection Antibody (PE-conjugated)
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Culture the PBMCs in the presence of various concentrations of **Vidofludimus hemicalcium** or vehicle control for a predetermined pre-incubation period.
- Stimulate the cells with a suitable agent (e.g., PHA) to induce IL-17 secretion.
- Label the cells with the IL-17 Catch Reagent, which binds to a cell surface marker and captures secreted IL-17.
- Incubate the cells under conditions that allow for cytokine secretion and capture.
- Stain the cells with a PE-conjugated IL-17 Detection Antibody.
- Analyze the percentage of IL-17 secreting cells using flow cytometry.



## IL-17 Secretion Assay Workflow



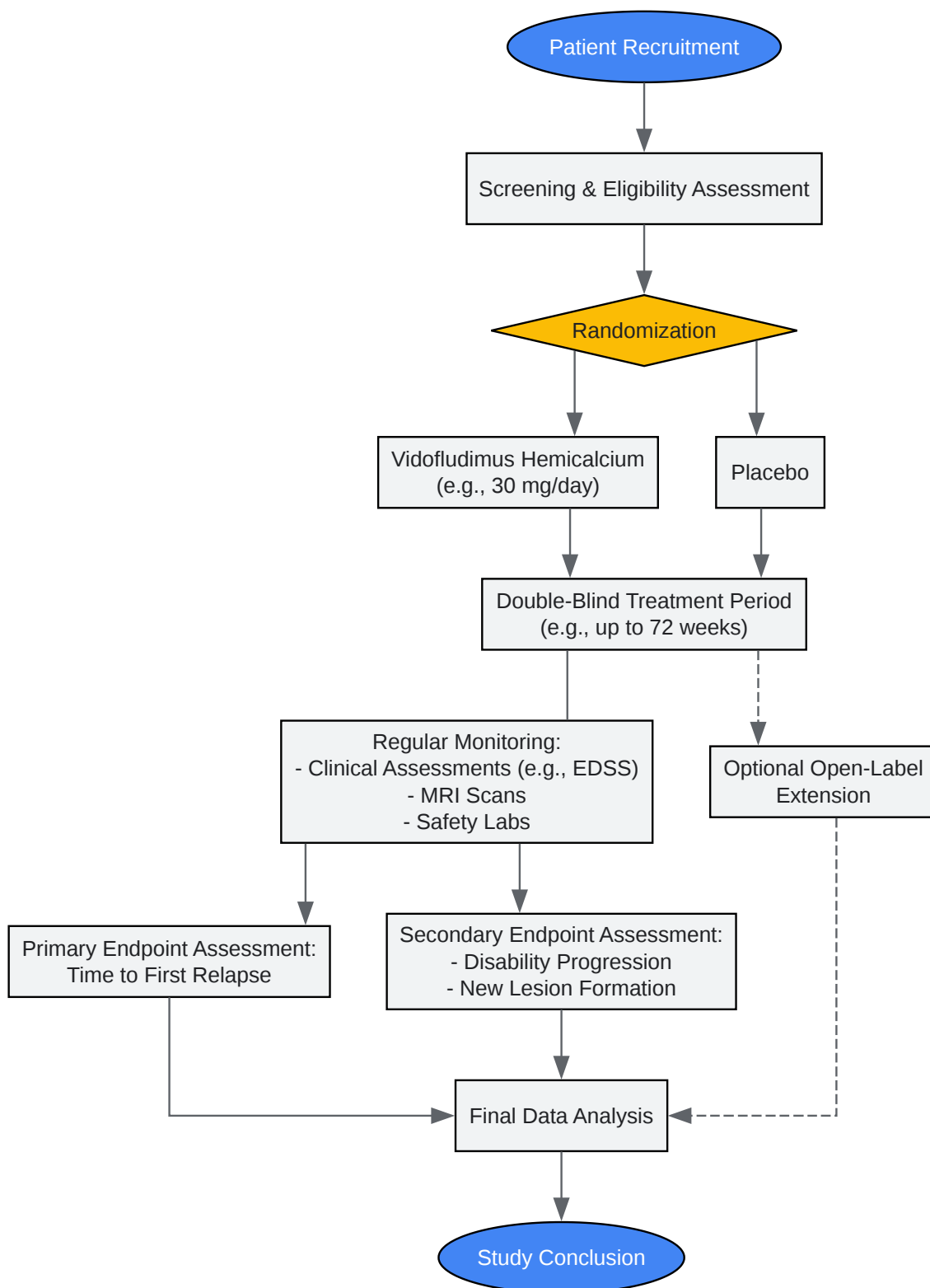
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Caption: Workflow for the IL-17 secretion assay in human PBMCs.

## Clinical Trial Workflow for Multiple Sclerosis

Clinical development of **Vidofludimus hemicalcium** for relapsing multiple sclerosis (RMS) has progressed to Phase 3 trials. The general workflow for these trials is outlined below.

## Clinical Trial Workflow for Vidofludimus in MS

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Caption: A generalized workflow for Phase 3 clinical trials of Vidofludimus in MS.

## Conclusion

**Vidofludimus hemicalcium** represents a promising therapeutic candidate for autoimmune and neurodegenerative diseases, distinguished by its dual mechanism of action that addresses both inflammation and neuroprotection. Its targeted inhibition of DHODH in activated lymphocytes offers a selective immunomodulatory effect, while its activation of Nurr1 provides a potential avenue for neurorestorative therapies. The ongoing clinical trials will be crucial in further elucidating the efficacy and safety profile of this novel compound and its potential to become a valuable treatment option for patients with multiple sclerosis and other debilitating conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Vidofludimus hemicalcium** is an investigational drug and is not approved for any indication.

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## References

- 1. imux.com [imux.com]
- 2. Vidofludimus calcium anhydrous | C<sub>40</sub>H<sub>34</sub>CaF<sub>2</sub>N<sub>2</sub>O<sub>8</sub> | CID 56944639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Vidofludimus hemicalcium - Immunomart [immunomart.com]
- 6. Vidofludimus | C<sub>20</sub>H<sub>18</sub>FNO<sub>4</sub> | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. neurologylive.com [neurologylive.com]
- 14. Nurr1 activation: A novel approach to preventing neurodegeneration in MS - Medical Conferences [conferences.medicom-publishers.com]
- 15. filecache.investorroom.com [filecache.investorroom.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
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